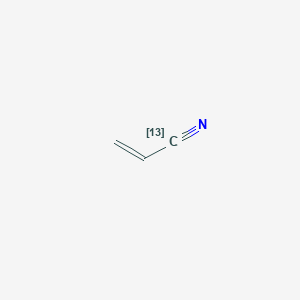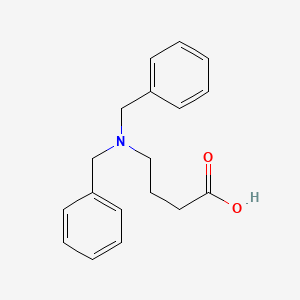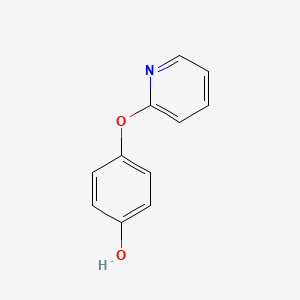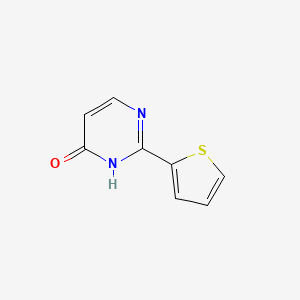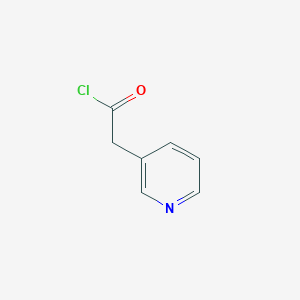
Methyl N-Boc-azetidine-2-carboxylate
Overview
Description
Methyl N-Boc-azetidine-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl ester group at the carboxylate position. This compound is widely used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Methyl N-Boc-azetidine-2-carboxylate is a specialty product used in proteomics research . .
Mode of Action
It’s known that azetidines, the core structure of this compound, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be used in various chemical reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .
Result of Action
Azetidines are known to be used in polymer synthesis , suggesting potential applications in the creation of new materials.
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
Methyl N-Boc-azetidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for various biological processes . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is involved in the preparation of inhibitors for liver fibrosis and algal growth . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level . It can bind to enzymes and proteins, leading to inhibition or activation of their activity. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific biological processes . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound may be metabolized by specific enzymes, resulting in the formation of metabolites that can further influence biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with biomolecules and the modulation of cellular processes.
Preparation Methods
The synthesis of Methyl N-Boc-azetidine-2-carboxylate typically involves the oxidation of N-Boc-2-hydroxymethylazetidine followed by esterification. The process can be summarized as follows :
Oxidation: N-Boc-2-hydroxymethylazetidine is oxidized using a mixture of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bromide in ethyl acetate and deionized water. The reaction is initiated by adding a freshly prepared solution of sodium hypochlorite and sodium bicarbonate at 5°C. After stirring for 3 hours, the reaction is quenched with sodium thiosulfate, and the pH is adjusted to 2 using sulfuric acid. The product is extracted with ethyl acetate, washed, dried, and concentrated to obtain N-Boc-2-azetidinecarboxylic acid.
Esterification: The N-Boc-2-azetidinecarboxylic acid is then esterified with methanol in the presence of concentrated sulfuric acid. The reaction mixture is refluxed for 30 hours, followed by extraction with diethyl ether and washing with sodium carbonate solution. The organic layer is dried, and the solvent is evaporated to yield this compound as a white crystalline solid.
Chemical Reactions Analysis
Methyl N-Boc-azetidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected nitrogen and the ester group. Common reagents include alkyl halides and bases such as sodium hydride.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The azetidine ring can be oxidized under specific conditions to form more complex structures.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions with nucleophiles, leading to the formation of linear or branched products
Scientific Research Applications
Methyl N-Boc-azetidine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and amino acid derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for the synthesis of inhibitors and other bioactive molecules.
Polymer Chemistry: It is employed in the synthesis of polymers and copolymers with unique properties.
Chiral Templates: The compound is used as a chiral template in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Comparison with Similar Compounds
Methyl N-Boc-azetidine-2-carboxylate can be compared with other similar compounds such as:
Methyl N-Boc-azetidine-3-carboxylate: Similar structure but with the ester group at the 3-position instead of the 2-position.
Methyl N-Boc-pyrrolidine-2-carboxylate: A five-membered ring analog with similar protecting groups.
Methyl N-Boc-aziridine-2-carboxylate: A three-membered ring analog with higher ring strain and reactivity.
The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it a versatile intermediate in various chemical transformations .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUDHZVEBFGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564416 | |
| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255882-72-5 | |
| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


